molecular formula C11H11NO2 B096571 4-Hydroxy-8-methoxy-2-methylquinoline CAS No. 15644-89-0

4-Hydroxy-8-methoxy-2-methylquinoline

Cat. No. B096571
CAS RN: 15644-89-0
M. Wt: 189.21 g/mol
InChI Key: DJYYBMQABYVSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

HTL-1071 has a wide range of scientific research applications, including:

Safety and Hazards

The safety and hazards of 4-Hydroxy-8-methoxy-2-methylquinoline are represented by the pictograms GHS05 and GHS07 . The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . The hazard classifications are Acute Tox. 4 Oral - Harmful if swallowed and Eye Dam. 1 - Causes serious eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

HTL-1071 is synthesized through a series of chemical reactions involving the formation of a 1,2,4-triazin-3-amine structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of HTL-1071 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

HTL-1071 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HTL-1071 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and aryl halides

Major Products Formed

The major products formed from these reactions include various derivatives of HTL-1071 with modified functional groups, which can enhance its binding affinity and selectivity for the adenosine A2A receptor .

Mechanism of Action

HTL-1071 exerts its effects by selectively binding to and inhibiting the adenosine A2A receptor. This receptor is involved in the suppression of the immune response, particularly in the tumor microenvironment. By blocking the adenosine A2A receptor, HTL-1071 enhances the activity of T-cells, promoting an anti-cancer immune response. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of immune effector cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HTL-1071

HTL-1071 stands out due to its high potency, selectivity, and oral bioavailability. Its ability to selectively target the adenosine A2A receptor with minimal off-target effects makes it a promising candidate for cancer immunotherapy. Additionally, its potential to be used in combination with other immunotherapies enhances its therapeutic value .

properties

IUPAC Name

8-methoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-9(13)8-4-3-5-10(14-2)11(8)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYYBMQABYVSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935451
Record name 8-Methoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15644-89-0
Record name 8-Methoxy-2-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15644-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15644-89-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-2-methylquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-8-methoxy-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-8-methoxy-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-8-methoxy-2-methylquinoline
Reactant of Route 4
4-Hydroxy-8-methoxy-2-methylquinoline
Reactant of Route 5
4-Hydroxy-8-methoxy-2-methylquinoline
Reactant of Route 6
4-Hydroxy-8-methoxy-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.